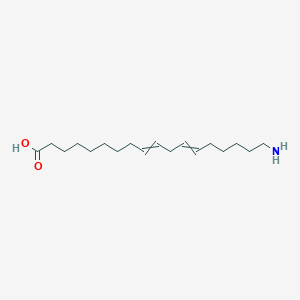

18-Aminooctadeca-9,12-dienoic acid

Description

Classification within Amino Fatty Acids and Lipidomics

18-Aminooctadeca-9,12-dienoic acid is classified as a long-chain amino fatty acid. Fatty acids are broadly categorized based on their carbon chain length, and those with 14 or more carbons are considered long-chain. carlsonlabs.com The presence of an amino group (-NH2) at the 18th carbon position distinguishes it from its parent molecule, linoleic acid, and places it within the specific subgroup of amino fatty acids.

In the broader context of lipidomics, which involves the comprehensive analysis of lipids in biological systems, this compound is of interest due to the functional diversity that the amino group introduces. portlandpress.com Lipidomics aims to understand the structure, function, and metabolism of the complete set of lipids (the lipidome) in a cell or organism. portlandpress.com The introduction of a primary amine to a polyunsaturated fatty acid backbone creates a molecule with both lipophilic and hydrophilic (due to the charged amino group at physiological pH) properties, suggesting potential roles in membrane interactions, signaling pathways, and as a precursor for other bioactive molecules. The field of lipidomics utilizes advanced analytical techniques like mass spectrometry to identify and quantify such novel lipid species and elucidate their biological significance. creative-proteomics.com

Historical Context and Initial Academic Discovery

While the parent molecule, linoleic acid, has been known and studied for a long time, specific information regarding the initial academic discovery or synthesis of this compound is not extensively documented in readily available literature. Research on fatty acid derivatives often begins with the chemical synthesis to produce the compound in a pure form for further investigation. The synthesis of such a molecule would likely involve the modification of a precursor like 18-hydroxyoctadeca-9,12-dienoic acid, where the terminal hydroxyl group is converted to an amino group. The synthesis of isotopically labeled versions of related octadecadienoic acids for metabolic studies has been described, indicating the feasibility of complex chemical preparations in this class of molecules. nih.govresearchgate.net

Structural Significance and Isomeric Considerations for Research

The structure of this compound is fundamentally based on linoleic acid, an 18-carbon polyunsaturated fatty acid with two cis double bonds at the 9th and 12th carbon positions. nih.gov The key structural modification is the presence of an amino group at the terminal (18th) carbon.

Key Structural Features:

18-Carbon Backbone: Provides the lipophilic character of the molecule.

Terminal Amino Group (-NH2): This functional group is highly significant. At physiological pH, it is typically protonated (-NH3+), conferring a positive charge and making this end of the molecule hydrophilic. This amphipathic nature is crucial for its potential interactions with biological membranes and proteins.

Isomeric Considerations:

Isomerism is a critical aspect of the study of unsaturated fatty acids. For this compound, the primary isomeric considerations relate to the geometry of the double bonds:

(9Z,12Z)-18-Aminooctadeca-9,12-dienoic acid: This is the isomer where both double bonds are in the cis configuration, analogous to the common form of linoleic acid. nist.govnist.gov

Trans Isomers: Isomers with one or both double bonds in the trans configuration (e.g., (9E,12Z), (9Z,12E), (9E,12E)) are also possible. medchemexpress.com These trans isomers would have a more linear structure compared to the bent cis form, which would significantly alter their physical properties and how they are metabolized or incorporated into biological systems. The synthesis and study of specific trans isomers of octadecadienoic acid have been undertaken to understand their metabolic fate. nih.gov

The specific positioning and configuration of the double bonds, along with the terminal amino group, are crucial for the molecule's biological activity and are a key focus of research.

Overview of Research Trajectories on this compound

Given the limited direct research on this compound, research trajectories can be inferred from studies on related compounds. The primary areas of investigation for a novel amino fatty acid like this would likely include:

Synthesis and Characterization: The development of efficient and stereospecific synthetic routes to produce different isomers of the compound for biological testing.

Biochemical and Cellular Effects: Investigating its incorporation into cell membranes, its effects on membrane properties, and its potential role as a signaling molecule. The parent molecule, linoleic acid, is a precursor to a variety of signaling molecules. nih.gov

Metabolic Studies: Understanding how the compound is metabolized by cells, including whether the amino group is modified or removed, and how the fatty acid chain is broken down or elongated.

Potential Applications: Exploring its potential as a building block for novel biomaterials, such as liposomes or other drug delivery systems, due to its amphipathic nature. The study of oxygenated derivatives of 18-carbon fatty acids, known as octadecanoids, is an active area of research with implications for various biological processes. nih.govacs.org

The research on this specific amino fatty acid is still in its nascent stages, with the majority of the foundational knowledge being drawn from the extensive studies on its parent molecule, linoleic acid, and the broader class of long-chain fatty acids.

Interactive Data Table: Properties of the Parent Molecule (Linoleic Acid)

| Property | Value |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid nih.gov |

| Molecular Formula | C18H32O2 nih.gov |

| Molecular Weight | 280.4 g/mol nih.gov |

| Common Names | Linoleic acid, Linolic acid nih.gov |

| Classification | Polyunsaturated omega-6 fatty acid nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

923977-01-9 |

|---|---|

Molecular Formula |

C18H33NO2 |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

18-aminooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H33NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7H,3-4,6,8-17,19H2,(H,20,21) |

InChI Key |

JSIIZYKEBDMVDE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=CCC=CCCCCCN)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 18 Aminooctadeca 9,12 Dienoic Acid and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful and often more sustainable alternative to purely chemical methods by leveraging the high selectivity of enzymes. For the synthesis of ω-amino fatty acids like 18-Aminooctadeca-9,12-dienoic acid, a multi-enzyme cascade system presents a promising route. bioengineer.orgresearchgate.netresearchgate.net

A prominent strategy involves a two-step enzymatic cascade utilizing a carboxylic acid reductase (CAR) followed by a transaminase (ω-TA). mdpi.com In this pathway, the starting material, linoleic acid (octadeca-9,12-dienoic acid), is first reduced at the carboxyl group to the corresponding aldehyde by a CAR enzyme. This intermediate is then aminated at the newly formed aldehyde group by an ω-transaminase, yielding the desired primary amine. This biocatalytic cascade has been shown to be effective for a range of saturated and unsaturated fatty acids with carbon chain lengths from C6 to C18, achieving high conversion rates. mdpi.com

Another chemoenzymatic approach involves the use of lipases for the amidation of fatty acids. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct formation of an amide bond between a carboxylic acid and an amine. biorxiv.org While typically used to form fatty amides from fatty acids and a separate amine source, this methodology could be adapted. For instance, a protected amino group at the ω-position of the fatty acid could be envisioned, followed by lipase-catalyzed reactions.

The enzymatic synthesis of fatty acid amides has been explored for various applications, and the reaction conditions can be optimized for high yields. researchgate.netbiorxiv.org For example, the lipase-catalyzed amidation of phenylglycinol has been studied, demonstrating the high regioselectivity of enzymes in discriminating between different functional groups within a molecule. nih.gov

Total Synthesis Strategies

The total synthesis of this compound requires careful planning to construct the (Z,Z)-diene system and introduce the terminal functional groups without interfering with each other.

Stereoselective Synthesis of Olefinic Bonds

The creation of the cis,cis-1,4-diene (or skipped diene) motif, as found in linoleic acid and its derivatives, is a critical step. The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes and is particularly useful for generating Z-alkenes. biorxiv.orggoogle.comresearchgate.netnih.govmdpi.com By reacting a suitable aldehyde with a non-stabilized phosphorus ylide, a (Z)-alkene can be formed with good to high selectivity. researchgate.netnih.gov For the synthesis of a (Z,Z)-diene, a sequential Wittig reaction strategy can be employed, where two separate Wittig reactions are used to form each of the Z-double bonds.

Alternative methods for stereoselective alkene synthesis include the Schlosser modification of the Wittig reaction, which can be tuned to favor the E-alkene, and other olefination reactions like the Julia-Kocienski olefination. researchgate.net The construction of (Z,Z)-skipped 1,4-dienes has been a subject of significant research, with applications in the synthesis of various polyunsaturated fatty acids and their derivatives. diaion.com

Introduction of Amine and Carboxylic Acid Functionalities

The introduction of the terminal amine and carboxylic acid groups requires a strategy that protects one group while the other is being formed or manipulated. A common approach for synthesizing ω-amino fatty acids involves starting with a precursor that already contains one of the functional groups or a synthon for it.

One method involves the ozonolysis of an unsaturated fatty acid, followed by reductive amination. google.com For instance, starting with a long-chain unsaturated fatty acid where the double bond is at the desired position for cleavage, ozonolysis can generate an aldehyde at one end and a carboxylic acid at the other. Subsequent reductive amination of the aldehyde furnishes the terminal amino group.

Another strategy involves the conversion of a terminal methyl group of a fatty acid into an amine. This is a more challenging transformation but can be achieved through a multi-step sequence, for example, by initial oxidation of the methyl group. researchgate.net More commonly, fatty amines are produced from fatty acids via the nitrile process, where the fatty acid is converted to a nitrile and then hydrogenated to the primary amine. mdpi.comlibretexts.org This method, however, is typically applied to the carboxyl end of the fatty acid. To install a terminal amine at the ω-position, one would need to start with a difunctional precursor.

The synthesis of labeled octadeca-9,12-dienoic acid has been achieved through multi-step sequences involving the coupling of bromo precursors and the use of nitrile derivatives to form the carboxylic acid. nih.gov Such strategies can be adapted to introduce an amino group at the opposite end of the carbon chain.

Solid-Phase Synthesis Techniques

Solid-phase synthesis, a technique that revolutionized peptide and nucleic acid synthesis, is increasingly being applied to the synthesis of complex organic molecules, including polyunsaturated fatty acids (PUFAs). bioengineer.org This methodology offers significant advantages, such as simplified purification by immobilizing the growing molecule on a solid support, which allows for the use of excess reagents to drive reactions to completion. bioengineer.orgrsc.org

A solid-phase approach to PUFA synthesis has been developed that enables the rapid and efficient construction of a variety of fatty acids and their analogues. bioengineer.org This strategy involves attaching a lipid chain to a solid support and then sequentially adding unsaturated carbon units with precise control over the placement and stereochemistry of the double bonds. This method significantly streamlines the synthetic process compared to traditional solution-phase chemistry. bioengineer.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry metrics used to evaluate the "greenness" of a synthesis include atom economy, E-factor (environmental factor), and process mass intensity (PMI). mdpi.com Atom economy focuses on maximizing the incorporation of reactant atoms into the final product, while the E-factor and PMI quantify the amount of waste generated. mdpi.com

The use of chemoenzymatic methods, as described in section 2.1, is a prime example of applying green chemistry to the synthesis of fatty acid derivatives. mdpi.com Enzymes operate under mild conditions (temperature and pressure) in aqueous environments, reducing energy consumption and the need for volatile organic solvents. mdpi.com Biocatalytic routes often exhibit high selectivity, minimizing the formation of byproducts and the need for protecting groups, which aligns with the principle of reducing derivatives. researchgate.net

In chemical synthesis, the choice of solvents and catalysts is crucial. The use of greener solvents, such as supercritical CO2 or bio-based solvents, can significantly reduce the environmental impact. mdpi.com Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled. researchgate.net The development of catalytic Wittig reactions is an example of this principle in action.

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic protocol. For the synthesis of this compound, this involves careful control of reaction conditions and effective purification methods.

Yields in multi-step syntheses are influenced by the efficiency of each individual step. For instance, in the synthesis of conjugated linoleic acid, fractionation of the starting material to increase the concentration of the precursor, linoleic acid, was shown to double the final yield. nih.gov Reaction parameters such as temperature, reaction time, and catalyst loading must be systematically optimized. For example, in the synthesis of fatty acid amides, the reaction of fatty acids with urea (B33335) under microwave irradiation with a Lewis acid catalyst has been shown to produce high yields. nih.govgoogle.com

The purification of long-chain unsaturated amino acids presents a challenge due to their amphiphilic nature. A variety of techniques can be employed, including crystallization, chromatography, and extraction. google.com Recrystallization from an aqueous solution of an organic carboxylic acid, such as acetic acid, has been shown to be an effective method for purifying long-chain amino acids. google.com Low-temperature crystallization is another technique used to separate and purify fatty acids based on their melting points. mdpi.com

High-performance liquid chromatography (HPLC) is a powerful tool for both the purification and purity assessment of the final product. nih.govacs.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for characterizing the chemical structure and confirming the identity and purity of the synthesized this compound. nih.gov

| Parameter | Method/Technique | Reference |

| Yield Optimization | Precursor Fractionation | nih.gov |

| Microwave-assisted synthesis | google.com | |

| Catalyst Optimization | nih.gov | |

| Purification | Recrystallization (Aqueous Organic Acid) | google.com |

| Low-Temperature Crystallization | mdpi.com | |

| High-Performance Liquid Chromatography (HPLC) | nih.govacs.org | |

| Purity Assessment | Nuclear Magnetic Resonance (NMR) | nih.gov |

| Mass Spectrometry (MS) | nih.gov |

Structural Modifications and Derivatization of 18 Aminooctadeca 9,12 Dienoic Acid

Synthesis of Amide and Ester Derivatives

The bifunctional nature of 18-aminooctadeca-9,12-dienoic acid, possessing both a carboxyl and an amino group, allows it to form amide and ester linkages.

Amide Synthesis: The carboxyl group of this compound can react with primary or secondary amines to form N-substituted amides. This reaction typically requires the activation of the carboxylic acid, often by converting it to a more reactive acyl halide or by using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). nih.gov The terminal amino group can also be acylated by reacting it with carboxylic acids or their activated derivatives to form an amide bond. acs.org The synthesis of long-chain fatty acid amides of amino acids has been successfully demonstrated, indicating that the terminal amine of our subject molecule could react with the carboxyl group of an amino acid to form a peptide-like bond. acs.orgacs.org Such reactions are fundamental in the synthesis of bioactive fatty acid amides, a class of lipid bioregulators. researchgate.net

Ester Synthesis: The carboxyl group can be esterified by reaction with an alcohol under acidic conditions (Fischer esterification) or by using more advanced methods like Steglich esterification with agents such as DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, researchers have successfully synthesized esters of resveratrol (B1683913) with short-chain fatty acids using EDC and DMAP at near-ambient temperatures. nih.gov Similarly, amino acids can be esterified with alcohols, such as the preparation of amino acid decyl esters through a dehydration reaction between an amino acid and decanol. mdpi.com This indicates that the carboxyl group of this compound could be readily converted to a variety of esters.

| Derivative Type | Reacting Functional Group | Reagent Example | Bond Formed |

| Amide | Carboxyl Group | Amine + Coupling Agent (e.g., EDC) | R-CO-NH-R' |

| Amide | Amino Group | Carboxylic Acid + Coupling Agent | R-NH-CO-R' |

| Ester | Carboxyl Group | Alcohol + Acid Catalyst or Coupling Agent | R-CO-O-R' |

Modifications of the Unsaturated Chain

The unsaturated C18 chain, with double bonds at the 9th and 12th positions, is a key site for structural modification, influencing the molecule's three-dimensional shape and properties.

The biological functions and physicochemical properties of fatty acids are highly dependent on the position and geometry (cis/trans) of their double bonds. rsc.org Like its parent fatty acid, linoleic acid, this compound can exist as numerous positional and geometric isomers.

Geometric Isomerism: The double bonds at the 9th and 12th positions are typically in the cis configuration in naturally derived linoleic acid. However, these can be isomerized to the trans configuration through thermal or chemical processing. acs.org Each double bond can exist in either a cis (Z) or trans (E) geometry, leading to four possible geometric isomers for a dienoic acid: (Z,Z), (Z,E), (E,Z), and (E,E). The properties of these isomers, such as melting point and molecular packing, can differ significantly.

Positional Isomerism: The double bonds can also be located at different positions along the 18-carbon chain. For example, conjugated linoleic acids (CLAs) are a group of C18:2 isomers where the double bonds are conjugated (e.g., at positions 9 and 11, or 10 and 12). acs.org Studies on C18 fatty acid isomers have shown that a wide range of positional isomers can be separated and identified using techniques like gas chromatography (GC), often enhanced by silver nitrate (B79036) thin-layer chromatography (Ag-TLC).

Further unsaturation can be introduced into the fatty acid chain either enzymatically or through chemical synthesis. In biological systems, enzymes known as desaturases can introduce new double bonds into fatty acyl chains. nih.gov For example, a Δ6-desaturase could potentially act on the linoleic acid backbone of this compound to introduce a third double bond, converting it into a linolenic acid-like structure. Chemically, this would be a more complex transformation, likely involving a series of protection, elimination, and deprotection steps to control the position and geometry of the new double bond.

Terminal Group Modifications (Amine and Carboxyl)

The terminal amino and carboxyl groups are prime targets for chemical modification to alter the molecule's polarity, charge, and reactivity.

Amine Group Modifications: The primary amine at the C-18 position is a potent nucleophile and can undergo a variety of chemical reactions. Common modifications include:

Acylation: Reaction with acid anhydrides or acyl chlorides to form amides, which neutralizes the positive charge of the protonated amine. researchgate.net

Reductive Alkylation: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines. This method is widely used to modify the N-termini of peptides. nih.gov

Guanidination: Conversion of the primary amine to a guanidinium (B1211019) group, which has a higher pKa and remains positively charged over a wider pH range.

Carboxyl Group Modifications: The carboxyl group at the C-1 position can be readily modified, most commonly through amidation.

| Terminal Group | Modification Type | Effect on Charge (at pH 7) | Reagent Class |

| Amino (-NH₂) | Acylation | Loss of Positive Charge | Acid Anhydride |

| Amino (-NH₂) | Reductive Alkylation | Retains Positive Charge | Aldehyde + Reducing Agent |

| Carboxyl (-COOH) | Amidation | Loss of Negative Charge | Amine + Coupling Agent |

| Carboxyl (-COOH) | Esterification | Loss of Negative Charge | Alcohol + Catalyst |

Conjugation with Peptides and Other Biomolecules

One of the most significant modifications for fatty acids is their conjugation to peptides, creating lipopeptides with enhanced therapeutic properties. formulationbio.com The conjugation of this compound to a peptide could be achieved in two primary ways:

Via the Carboxyl Group: The fatty acid's carboxyl group can be activated and linked to a free amino group on a peptide, such as the N-terminal amine or the ε-amino group of a lysine (B10760008) residue. molecularcloud.org This is the most common method for creating lipopeptides. The reaction forms a stable amide bond and is often performed during solid-phase peptide synthesis (SPPS). creative-peptides.comnih.gov

Via the Amino Group: The terminal amino group of this compound could be linked to a free carboxyl group on a peptide, such as the C-terminus or the side chain of aspartic or glutamic acid. This would also form a stable amide bond.

These conjugation strategies are used to improve the pharmacokinetic profiles of peptide drugs, for instance, by promoting binding to serum albumin, which prolongs their circulatory half-life. molecularcloud.org Fatty acid conjugation can also enhance the antimicrobial activity of peptides by facilitating their interaction with bacterial membranes. nih.govpepdd.comnih.gov

Impact of Derivatization on Molecular Interactions and Structure-Activity Relationships

The derivatization of this compound at its various functional sites would have a profound impact on its molecular interactions and, consequently, its biological activity. Structure-activity relationship (SAR) studies on related fatty acid derivatives provide a clear framework for predicting these effects.

Impact of Chain Length and Unsaturation: In fatty acid-peptide conjugates, the length of the acyl chain is a critical determinant of biological activity. For antimicrobial lipopeptides, activity often increases with fatty acid chain length up to an optimal point (e.g., 10-14 carbons), after which it may decrease. nih.govnih.gov The length of the fatty acid is also a key parameter for extending the duration of action of peptide drugs, with longer chains generally leading to longer half-lives. nih.govacs.org The degree of unsaturation influences membrane fluidity and interaction, which can modulate the activity of conjugated molecules. semanticscholar.org

Impact of Conjugation: Conjugating the fatty acid to a peptide or another biomolecule creates a chimeric molecule with combined or entirely new properties. The fatty acid moiety can act as a membrane anchor, a handle for binding to carrier proteins like albumin, or a modulator of the peptide's secondary structure. molecularcloud.orgnih.gov The SAR of these conjugates depends on the fatty acid, the peptide sequence, and the site of attachment. nih.govacs.org

Mechanistic Investigations of Biological Activities of 18 Aminooctadeca 9,12 Dienoic Acid

Antimicrobial Activity Mechanisms (In Vitro Studies)

Detailed in vitro studies focusing specifically on the antimicrobial mechanisms of 18-Aminooctadeca-9,12-dienoic acid are limited. Research on similar long-chain fatty acids and their derivatives suggests potential modes of action, but direct evidence for this specific amino-fatty acid is scarce.

Antibacterial Action Modalities

Antifungal Efficacy Pathways

The specific antifungal efficacy pathways of this compound have not been a major subject of published research. However, related fatty acids have demonstrated antifungal properties. For example, linoleic acid can reduce the mycelial growth of various plant pathogenic fungi. nih.gov The mechanism often involves disruption of the fungal membrane. nih.gov Some studies propose that the susceptibility of fungi to hydroxy fatty acids may be related to the ergosterol (B1671047) content of their cytoplasmic membrane. nih.gov Amino acid-based surfactants have also shown promise as antifungal agents, with their mechanism involving alterations in the permeability of the cell membranes. nih.gov

Antiprotozoal Mechanisms

There is a notable lack of specific research on the antiprotozoal mechanisms of this compound. However, related cationic amino acid-based rhamnolipids have demonstrated antiprotozoal activity against Acanthamoeba castellanii, with the proposed mechanism involving membrane permeabilization leading to apoptosis. nih.gov

Membrane Interaction Dynamics and Permeabilization

While direct studies on the membrane interaction of this compound are not available, research on model peptides and other fatty acids provides some insights. For instance, the 18L model peptide, an 18-amino acid peptide, has been shown to destabilize zwitterionic membranes, leading to the formation of large defects and leakage. nih.gov Linoleic acid has been observed to increase the permeability of cultured endothelial cell monolayers. nih.gov The introduction of an amino group would likely alter the molecule's amphipathic nature and its interaction with the lipid bilayer, but specific biophysical studies are required for a definitive understanding.

Inhibition of Microbial Virulence Factors

Specific data on the inhibition of microbial virulence factors by this compound is not present in the available literature. However, other C18 unsaturated fatty acids have been shown to possess anti-virulence properties. For example, petroselinic acid can suppress the production of staphyloxanthin, lipase (B570770), and α-hemolysin in S. aureus by repressing the expression of quorum-sensing and virulence regulator genes. nih.gov Long-chain fatty acids, including linoleic acid, have also been found to inhibit the expression of virulence genes in foodborne pathogens like Salmonella and Vibrio cholerae. researchgate.netnih.gov

Cellular Biochemistry and Signaling Pathways

Detailed information regarding the specific cellular biochemistry and signaling pathways modulated by this compound is not well-documented. Fatty acids, in general, are known to be involved in various signaling cascades. For instance, a study on 9,12-octadecadiynoic acid (a related compound with triple bonds instead of double bonds) in Caenorhabditis elegans suggested its involvement in regulating serotonergic neuronal ability. nih.gov However, the specific impact of the 18-amino substitution on these pathways remains to be elucidated.

Receptor Binding and Ligand-Receptor Interactions

There are currently no published studies that investigate the receptor binding profile of this compound. Scientific databases lack information on its affinity for specific cellular receptors, and consequently, there is no data available to characterize its potential ligand-receptor interactions. Future research would be necessary to identify which receptors, if any, this compound binds to and to determine the nature of such interactions (e.g., agonist, antagonist, or allosteric modulator).

Intracellular Signaling Cascade Modulation

The effect of this compound on intracellular signaling cascades remains unelucidated. There is no available literature describing its influence on key signaling pathways, such as those mediated by protein kinases, G-protein coupled receptors, or nuclear receptors. The potential for this compound to alter phosphorylation events, second messenger concentrations, or gene transcription through signaling pathway modulation is an open area for investigation.

Effects on Cellular Metabolism (In Vitro)

No in vitro studies detailing the specific effects of this compound on cellular metabolism have been reported in the scientific literature. While the metabolism of fatty acids is a well-understood field, the metabolic fate and influence of this particular amino fatty acid derivative are unknown. Research is needed to determine its impact on metabolic processes such as fatty acid oxidation, glycolysis, the citric acid cycle, and lipid synthesis.

Influence on Cell-to-Cell Communication

The influence of this compound on cell-to-cell communication is another area where research is currently absent. There is no data to suggest how this molecule might affect processes such as gap junction communication, paracrine signaling, or the secretion of signaling molecules that mediate intercellular communication.

Molecular Targets and Protein Interactions

Enzyme Inhibition or Activation Profiles

An enzymatic inhibition or activation profile for this compound has not been established. While its structural similarity to linoleic acid might suggest potential interactions with enzymes involved in fatty acid metabolism (e.g., cyclooxygenases, lipoxygenases, or acyl-CoA synthetases), no experimental data exists to confirm or quantify such interactions.

Protein-Ligand Docking and Binding Affinity

There are no available computational or experimental studies on the protein-ligand docking of this compound. Consequently, information regarding its binding affinity, binding energy, and specific interactions with the amino acid residues of potential protein targets is not available. Molecular modeling and biophysical assays would be required to generate such data.

Modulation of Gene Expression and Epigenetic Mechanisms

Differentially Expressed Genes (DEGs) Analysis

No studies were identified that analyzed the differentially expressed genes in response to this compound.

MicroRNA (miRNA) Regulation (DEMs)

There is no available research on the regulation of microRNAs (differentially expressed miRNAs) as a result of treatment with this compound.

DNA Methylation Pattern Alterations (DMGs)

No data exists in the current scientific literature regarding alterations in DNA methylation patterns (differentially methylated genes) induced by this compound.

Metabolism and Biotransformation of 18 Aminooctadeca 9,12 Dienoic Acid

Enzymatic Biotransformation Pathways (In Vitro)

The enzymatic biotransformation of fatty acids is a complex process involving a variety of enzymes that introduce functional groups and modify the fatty acid structure. For linoleic acid, these transformations are primarily oxidative.

Oxidation and Reduction Processes

In vitro studies have demonstrated that 18-carbon polyunsaturated fatty acids like linoleic acid are substrates for several key enzyme families that catalyze their oxidation. These include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. acs.org

Lipoxygenases (LOX): These enzymes introduce a hydroperoxy group into the fatty acid chain. The specific position of oxidation can vary depending on the LOX isoform.

Cyclooxygenases (COX): COX enzymes are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, but they can also metabolize other polyunsaturated fatty acids.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly the CYP2 and CYP4 families, are involved in the epoxidation and hydroxylation of polyunsaturated fatty acids. nih.govfrontiersin.org For instance, CYP2C9 is a key enzyme in the metabolism of linoleic acid to epoxyoctadecenoic acids (EpOMEs), also known as leukotoxins or isoleukotoxins. wikipedia.org CYP enzymes can also hydroxylate fatty acids at the omega (ω) and ω-1 positions. frontiersin.org

The resulting oxidized metabolites of linoleic acid, collectively known as oxidized linoleic acid metabolites (OXLAMs), include hydroxyoctadecadienoic acids (HODEs), dihydroxyoctadecenoic acids (DiHODEs), and epoxyoctadecenoic acids (EpOMEs). nih.gov The specific metabolites formed are dependent on the enzyme, cell type, and conditions.

While direct evidence for the oxidation of 18-Aminooctadeca-9,12-dienoic acid is lacking, it is plausible that the amino group at the 18th position could influence its interaction with these enzymes, potentially leading to a different profile of oxidized products compared to linoleic acid. The amino group itself could also be a site for metabolic reactions.

Conjugation Reactions

Following initial oxidation, fatty acid metabolites can undergo further biotransformation through conjugation reactions. These reactions typically involve the attachment of a polar molecule to the fatty acid, which increases its water solubility and facilitates its elimination from cells.

For fatty acids, common conjugation reactions include glucuronidation and sulfation of hydroxyl groups, and conjugation with amino acids. While specific in vitro studies on the conjugation of this compound are not available, the presence of the terminal amino group introduces a potential site for various conjugation reactions, such as acetylation or conjugation with other molecules. The hydroxyl groups that may be introduced during oxidative metabolism would also be potential sites for conjugation.

Cellular Uptake and Efflux Mechanisms (In Vitro)

The transport of fatty acids across the cell membrane is a regulated process involving both passive diffusion and protein-mediated transport.

Cellular Uptake:

The uptake of long-chain fatty acids is facilitated by a number of membrane-bound proteins. Key transporters include:

CD36 (Fatty Acid Translocase): A major transporter of long-chain fatty acids into various cell types. nih.gov

Fatty Acid Transport Proteins (FATPs): A family of proteins (FATP1-6) that facilitate the uptake of fatty acids. nih.gov

Plasma membrane-associated Fatty Acid-Binding Protein (FABPpm): Another protein implicated in the cellular uptake of fatty acids. nih.gov

Solute Carrier (SLC) Transporters: Certain members of the SLC27 family (which includes the FATPs) and potentially other SLC families are involved in fatty acid transport. nih.gov

The presence of the terminal amino group on this compound may influence its interaction with these transporters or engage other transporters, such as those responsible for amino acid transport (e.g., other SLC families). nih.gov

Cellular Efflux:

The removal of fatty acids and their metabolites from the cell is crucial for maintaining cellular homeostasis. This process is often mediated by ATP-binding cassette (ABC) transporters.

ABC Transporters: This large family of transporters utilizes ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes. nih.gov Specific ABC transporters are known to be involved in the efflux of lipids and their metabolites.

The efflux of this compound and its potential metabolites would likely be handled by one or more of these ABC transporters, although specific transporters have not yet been identified.

Distribution within Cellular Compartments

Once inside the cell, fatty acids and their derivatives are trafficked to various organelles for metabolism, signaling, or storage.

Cytoplasm: Fatty acids can be bound by cytoplasmic fatty acid-binding proteins (FABPs) which facilitate their transport within the cell.

Mitochondria and Peroxisomes: These are the primary sites of fatty acid β-oxidation, the process by which fatty acids are broken down to generate energy.

Endoplasmic Reticulum: This organelle is a major site of fatty acid metabolism, including desaturation, elongation, and incorporation into complex lipids like triglycerides and phospholipids. wikipedia.org It is also a key location for many cytochrome P450 enzymes involved in fatty acid oxidation.

Lipid Droplets: Fatty acids can be stored as neutral lipids (triglycerides) within lipid droplets for future use.

The subcellular distribution of this compound has not been experimentally determined. However, based on the behavior of other fatty acids, it is expected to be found in these compartments. The presence of the amino group could potentially influence its trafficking and localization. For instance, studies with other fatty-acylated proteins have shown that the nature of the acylation can influence their targeting to specific membranes like the plasma membrane or Golgi apparatus. nih.gov

Metabolite Identification and Characterization

The identification and characterization of metabolites are crucial for understanding the biological activity of a compound. For linoleic acid, a wide array of oxidized metabolites (OXLAMs) have been identified in vitro.

Table 1: Potential Oxidized Metabolites of this compound (Based on Linoleic Acid Metabolism)

| Metabolite Class | Specific Examples (from Linoleic Acid) | Potential Modification on 18-Amino Derivative |

| Hydroxyoctadecadienoic Acids (HODEs) | 9-HODE, 13-HODE | Hydroxylation at various positions along the carbon chain. |

| Dihydroxyoctadecenoic Acids (DiHODEs) | 9,10-DiHOME, 12,13-DiHOME | Dihydroxylation at various positions. |

| Epoxyoctadecenoic Acids (EpOMEs) | 9(10)-EpOME, 12(13)-EpOME | Epoxidation of the double bonds. |

| Keto-octadecadienoic Acids (KODEs) | 9-KODE, 13-KODE | Oxidation of hydroxyl groups to keto groups. |

| Amino Group Metabolites | Not applicable for linoleic acid | N-acetylation, oxidation, or other modifications of the terminal amino group. |

This table is predictive and based on the known metabolism of linoleic acid. The actual metabolites of this compound would need to be determined experimentally.

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of these metabolites. Isotope labeling studies, for example using ¹⁸O₂, can be employed to trace the incorporation of oxygen and confirm metabolic pathways. nih.gov

While direct experimental data on the metabolism and biotransformation of this compound is currently scarce, the extensive knowledge of linoleic acid metabolism provides a solid foundation for predicting its likely metabolic fate. It is anticipated that this amino-functionalized fatty acid undergoes oxidative metabolism via COX, LOX, and CYP pathways, and is subject to cellular uptake and efflux by various transporters. The presence of the terminal amino group is a key feature that may lead to unique metabolic pathways and biological activities compared to its parent compound, linoleic acid. Further in vitro studies are essential to elucidate the specific enzymatic processes, transporters, and metabolites involved in the biotransformation of this compound.

Analytical and Spectroscopic Characterization of 18 Aminooctadeca 9,12 Dienoic Acid

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of individual compounds from complex mixtures and for their quantification. The introduction of a polar amino group to the terminal end of the hydrophobic linoleic acid backbone grants 18-Aminooctadeca-9,12-dienoic acid amphiphilic properties, influencing its behavior in various chromatographic systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Fatty acids are typically derivatized, often to their methyl esters (FAMEs), to increase their volatility for GC analysis. For this compound, derivatization of both the carboxylic acid and the amine group would be necessary to prevent peak tailing and ensure good chromatographic performance.

Despite the suitability of GC-MS for fatty acid analysis, specific operational parameters, retention times, or mass spectra for the derivatized form of this compound are not available in the surveyed scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique well-suited for the analysis of less volatile and thermally labile compounds like amino-functionalized fatty acids. This method does not typically require derivatization.

A single mention of this compound was identified in a metabolomics study, which provided limited LC-MS data. The analysis was performed using positive ion electrospray ionization (ESI+). However, the reported molecular formula in the dataset (C22H41NO2) is inconsistent with the actual molecular formula of this compound (C18H33NO2), suggesting the analyzed compound may have been a derivatized form or a different, co-eluting molecule.

Table 1: LC-MS Data Mentioned in a Metabolomics Dataset

| Parameter | Value | Note |

|---|---|---|

| Compound Name | This compound | As listed in source |

| Ionization Mode | ESI+ | Positive Electrospray Ionization |

| Retention Time | 6.67 min | Specific column and conditions not detailed |

This data is presented with the caveat of the noted molecular formula discrepancy.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. A ¹H-NMR spectrum of this compound would be expected to show characteristic signals for the olefinic protons of the double bonds (typically in the 5.3-5.4 ppm range), the methylene (B1212753) protons adjacent to the amino group, and the methylene protons adjacent to the carboxyl group. A ¹³C-NMR spectrum would similarly provide distinct signals for the carbons of the carboxyl group, the double bonds, and the carbon bearing the amino group.

However, no published ¹H-NMR or ¹³C-NMR spectra or detailed peak assignment data for this compound could be located in the available scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹)

N-H stretch of the primary amine (two bands typically in the 3300-3500 cm⁻¹ region)

N-H bend of the primary amine (around 1590-1650 cm⁻¹)

=C-H stretch of the cis-double bonds (typically just above 3000 cm⁻¹)

Despite these expected features, no experimental IR spectrum for this compound has been published in the reviewed scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule. For a compound to be UV-Vis active, it must contain a chromophore, which is a part of the molecule that absorbs light.

For the parent compound, octadeca-9,12-dienoic acid, the chromophore is the conjugated diene system that can be formed. While the double bonds at the 9 and 12 positions in linoleic acid are not conjugated, they can become conjugated through isomerization or oxidation. For instance, the conjugated isomer, octadeca-9,11-dienoic acid, is often used as a marker for free radical activity and can be detected using UV-Vis spectroscopy. nih.gov The analysis of conjugated dienes is a common application of this technique in lipid chemistry.

The introduction of an amino group at the 18-position of octadeca-9,12-dienoic acid would not be expected to significantly alter the UV-Vis absorption profile in the standard range for conjugated dienes, as it is electronically isolated from the double bonds and the carboxylic acid group. However, if the amino group were to participate in a reaction that creates a new chromophore, this would result in a new absorption band.

Table 1: Predicted UV-Vis Spectroscopic Data for Conjugated Octadecadienoic Acid Isomers

| Compound | Chromophore | Predicted λmax (nm) | Solvent |

| Conjugated octadeca-9,11-dienoic acid | Conjugated diene | ~233 | Ethanol |

Note: This data is for the conjugated isomer of octadeca-9,12-dienoic acid, as the non-conjugated form does not show significant UV absorption in the standard range.

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds. The molecular weight of a compound can be precisely determined, and its structure can be inferred from the fragmentation patterns observed in the mass spectrum.

For the parent compound, octadeca-9,12-dienoic acid, the molecular weight is approximately 280.4 g/mol . nih.govnist.gov Mass spectrometry of this compound, often after derivatization to form a methyl ester, is a standard analytical procedure. Electron ionization (EI) is a common method for analyzing fatty acid methyl esters, leading to characteristic fragmentation patterns that can be used for identification. nist.gov Electrospray ionization (ESI) is another technique used, particularly in liquid chromatography-mass spectrometry (LC-MS), which allows for the analysis of the intact molecule, often as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode. nih.govresearchgate.net

The addition of an amino group to form this compound would increase the molecular weight by approximately 15 atomic mass units (the mass of NH). This would result in a molecular weight of approximately 295.4 g/mol . The fragmentation pattern in mass spectrometry would also be altered, with the presence of the amino group leading to characteristic neutral losses and fragment ions.

Table 2: Mass Spectrometry Data for Octadeca-9,12-dienoic acid

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₃₂O₂ | nih.govnist.gov |

| Molecular Weight | 280.4 g/mol | nih.govnist.gov |

| Ionization Modes | Electron Ionization (EI), Electrospray Ionization (ESI) | nih.govnist.gov |

| Common Adducts (ESI) | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | nih.gov |

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography, Cryo-EM)

Advanced techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are used to determine the three-dimensional structure of molecules at atomic resolution. X-ray crystallography requires the molecule to be crystallized, while Cryo-EM is suitable for large macromolecular complexes and can be performed on vitrified samples in a near-native state.

There are no published X-ray crystallography or Cryo-EM structures specifically for this compound. The parent compound, octadeca-9,12-dienoic acid, is a flexible molecule and obtaining a single crystal suitable for X-ray diffraction can be challenging. However, its structure has been studied in the context of lipid bilayers and protein complexes.

Cryo-EM has been successfully used to determine the structure of large enzyme complexes that interact with fatty acids. For example, the structure of the fatty acid reductase complex LuxC–LuxE has been determined by Cryo-EM, providing insights into how fatty acids are processed in bacterial bioluminescence. nih.gov While this does not provide the structure of the free fatty acid itself, it demonstrates the potential of Cryo-EM to study the interactions of such molecules in a biological context.

The introduction of an 18-amino group would add a polar head to the otherwise nonpolar tail of the fatty acid. This could potentially influence its packing in a crystal lattice or its interaction with proteins, which could be studied by these advanced structural elucidation techniques.

Computational and Theoretical Studies on 18 Aminooctadeca 9,12 Dienoic Acid

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For fatty acids, MD simulations are invaluable for investigating their interactions within complex biological environments, such as cell membranes or protein binding pockets.

Research Findings: Studies on related molecules, such as linoleic acid and oleic acid, demonstrate the utility of MD simulations in this field. For instance, simulations have been used to illustrate the conformational changes and stability of an amylose-linoleic acid complex in water, showing that the complex remains stable with the fatty acid's hydrophobic tail inside the amylose (B160209) helix. nih.gov Other simulations have quantitatively analyzed the oxidation pathways of linoleic acid, providing insights into food quality and degradation. digitellinc.com Research on oleic acid has used MD to elucidate the structural and dynamic changes that occur in phospholipid bilayers upon the insertion of the fatty acid. plos.org

For 18-Aminooctadeca-9,12-dienoic acid, MD simulations could predict how the introduction of a polar amino group at the terminus of the acyl chain affects its orientation and dynamics within a lipid bilayer, its transport across membranes, or its stability when bound to a protein. The simulation would model the interactions of the carboxylic acid head, the flexible diene chain, and the terminal amino group with surrounding water, lipid, and protein molecules.

Table 7.1.1: Hypothetical MD Simulation Setup for this compound in a Lipid Bilayer

| Parameter | Description | Example Value/Condition |

| System | A single molecule of this compound embedded in a hydrated lipid bilayer. | Phosphatidylcholine (POPC) bilayer with ~128 lipids |

| Force Field | A set of parameters to define the energy function of the system. | CHARMM36m or GROMOS54a7 |

| Solvent Model | Explicit water model to simulate aqueous environment. | TIP3P Water Model |

| Simulation Time | The duration of the simulation. | 100-500 nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run. | 310 K (human body temperature) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Analysis | Properties calculated from the trajectory. | Root Mean Square Deviation (RMSD), order parameters, interaction energy, hydrogen bond analysis. |

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic molecular properties of a compound. These calculations provide insights into molecular geometry, stability, reactivity, and spectroscopic properties.

Research Findings: For molecules like this compound, DFT methods can be used to determine the optimized three-dimensional structure, the distribution of electron density (molecular electrostatic potential), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. nih.govnih.gov Studies on other amino acids have shown that quantum chemical methods can calculate a range of descriptors, including dipole moments, polarizability, and ionization energies, which help in understanding the molecule's behavior in biological systems. nih.govresearchgate.netresearchgate.net

Table 7.2.1: Predicted Quantum Chemical Properties of this compound vs. Linoleic Acid

| Property | Linoleic Acid (Parent Compound) | Predicted Effect for this compound | Rationale |

| Optimized Geometry | Elongated carboxylic acid with two cis double bonds. | The overall chain structure is retained, with the addition of a terminal -NH2 group. | Addition of a functional group. |

| Dipole Moment | Moderately polar. | Significantly increased dipole moment. | Introduction of a highly polar primary amine group. |

| Molecular Electrostatic Potential (MEP) | Negative potential at the carboxylic acid head. | Negative potential at the carboxyl group and a positive potential region at the terminal amino group. | The amino group is a strong hydrogen bond donor site. |

| HOMO-LUMO Gap | Governed by the π-systems of the double bonds and carboxyl group. | Likely a smaller energy gap, indicating higher reactivity. | The nitrogen lone pair electrons of the amino group raise the HOMO energy. |

| Acidity/Basicity | Weakly acidic (pKa ~4.8). | Amphoteric/Zwitterionic character; possesses both an acidic (carboxyl) and a basic (amino) site. | Presence of both acidic and basic functional groups. |

In Silico Prediction of Biological Activity

In silico prediction involves using computational algorithms to forecast the likely biological activities and pharmacokinetic properties of a molecule based on its structure. These methods work by comparing the query molecule to databases of compounds with known activities or by using quantitative structure-activity relationship (QSAR) models.

Research Findings: This approach is widely used in early-stage drug discovery to prioritize compounds for further testing. researchgate.net For derivatives of fatty acids, in silico tools can predict a wide spectrum of activities, including potential as enzyme inhibitors, GPCR ligands, or antimicrobial agents. researchgate.netnih.gov The predictions are based on the recognition of structural fragments and physicochemical properties associated with specific biological functions.

For this compound, its structural similarity to linoleic acid suggests it may retain some of the parent molecule's activities, such as roles in inflammatory pathways or interactions with lipid-binding proteins. The addition of the terminal amino group could introduce new activities, such as interactions with targets that recognize amine functionalities or improved antimicrobial properties due to the cationic potential of the protonated amine.

Table 7.3.1: Hypothetical In Silico Biological Activity Profile for this compound

| Predicted Activity Class | Potential Mechanism/Target | Rationale |

| Anti-inflammatory | Inhibition of enzymes like Lipoxygenase (LOX) or Cyclooxygenase (COX). | Inherited from the linoleic acid backbone. |

| Enzyme inhibitor | Targeting fatty acid metabolism enzymes (e.g., fatty acid synthase). | Core fatty acid structure. |

| GPCR Ligand | Interaction with G-protein coupled receptors that bind fatty acids. | The long aliphatic chain is a common feature of lipid ligands. |

| Antimicrobial Agent | Disruption of bacterial cell membranes. | The amphipathic nature, enhanced by the polar amino and carboxyl groups, can act as a surfactant. |

| Kinase Inhibitor | Interaction with the ATP-binding site of protein kinases. | The presence of hydrogen bond donors/acceptors at both ends of a flexible chain is a feature found in some kinase inhibitors. |

Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). It is instrumental in identifying potential drug candidates by screening large libraries of compounds against a specific biological target.

Research Findings: While docking studies for this compound are not reported, extensive docking analyses have been performed on its parent, linoleic acid, against various targets. It has been shown to bind within a specific pocket of the SARS-CoV-2 spike protein. tandfonline.com It has also been docked against lipoxygenase (LOX) enzymes, which are involved in inflammation, and other targets related to allergic rhinitis and brain injury. researchgate.netnih.govnih.gov These studies identify key amino acid residues that stabilize the ligand in the binding site through hydrogen bonds and hydrophobic interactions.

The presence of a terminal amino group in this compound would likely alter its binding profile. This group could form additional hydrogen bonds or salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a protein's binding pocket, potentially increasing its binding affinity and specificity compared to linoleic acid.

Table 7.4.1: Summary of Molecular Docking Studies on Linoleic Acid (Parent Compound) with Potential Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Implication | Citation |

| Soybean Lipoxygenase-3 | 1JNQ | Not specified, but good scores reported | Not specified | Anti-inflammatory activity | nih.gov |

| Keap1 | Not specified | Good binding affinity reported | Not specified | Regulation of oxidative stress | researchgate.net |

| Prostaglandin (B15479496) D2 Synthase (PGD2S) | 4NNL | -9.7 | Not specified | Anti-allergic activity | nih.gov |

| SARS-CoV-2 Spike Protein | 6ZB5 | Not specified, but stable binding | TYR365, PHE338, PHE342, PHE374 | Antiviral (entry inhibition) | tandfonline.com |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. Energy minimization is the computational process of finding the three-dimensional arrangement with the lowest potential energy, known as the ground-state conformation. This is a fundamental first step for virtually all other computational studies.

Research Findings: The long, flexible aliphatic chain of this compound, with its multiple rotatable bonds, can exist in a vast number of conformations. The cis configuration of the two double bonds introduces significant kinks in the chain, restricting its conformational freedom compared to a saturated fatty acid. Computational methods systematically explore the potential energy surface of the molecule by rotating bonds and calculating the energy of each resulting conformer. The lowest-energy structure identified is then considered the most probable conformation and is used as the input for more complex studies like MD simulations and molecular docking. nih.govnih.gov The stability of different conformers is governed by a balance of factors, including torsional strain, steric hindrance, and intramolecular hydrogen bonding, which would be a key consideration for this compound due to its two polar termini.

Table 7.5.1: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle (Dihedral) | Description | Expected Range/Value |

| C8-C9=C10-C11 | Defines the geometry around the C9=C10 double bond. | ~0° (for cis configuration) |

| C11-C12=C13-C14 | Defines the geometry around the C12=C13 double bond. | ~0° (for cis configuration) |

| O=C-C2-C3 | Rotation around the initial part of the acyl chain. | ~180° (anti-periplanar) is often favored. |

| C16-C17-C18-N | Rotation of the terminal amino group. | Can adopt various low-energy staggered conformations (~60°, 180°, -60°). |

Emerging Research Avenues and Biotechnological Potential of 18 Aminooctadeca 9,12 Dienoic Acid

Integration into Functional Materials and Nanoformulations (Conceptual)

The unsaturated double bonds within the C18 tail, derived from its linoleic acid backbone, introduce kinks in the hydrocarbon chain. This inherent structural feature can influence the packing density and fluidity of the self-assembled monolayers, potentially leading to the formation of more dynamic and less rigid nanoformulations compared to those formed from saturated fatty amines. nih.gov These packing defects could be exploited for the encapsulation and controlled release of therapeutic agents or other bioactive molecules. Furthermore, the double bonds offer sites for chemical modification, such as polymerization or cross-linking, to enhance the stability and functionality of the nanoformulations. Conceptually, these nanoformulations could serve as delivery vehicles for drugs, genes, or imaging agents. Copolymers derived from fatty acids and amino acids have already shown promise in forming well-defined micelles capable of encapsulating bioactive molecules. doaj.org

Interactive Table: Potential Nanoformulations of 18-Aminooctadeca-9,12-dienoic acid and their Conceptual Applications

| Nanoformulation | Key Structural Feature | Conceptual Application |

| Micelles | Amphiphilic self-assembly in aqueous media | Drug delivery, solubilization of hydrophobic compounds |

| Vesicles (Liposomes) | Bilayer formation enclosing an aqueous core | Encapsulation of hydrophilic drugs, model membrane studies |

| Nanoemulsions | Stabilization of oil-in-water or water-in-oil droplets | Food science, cosmetics, drug delivery |

| Polymerized Nanoparticles | Cross-linking of the unsaturated tail | Enhanced stability for controlled release applications |

Biosynthetic Engineering for Enhanced Production

The industrial production of this compound can be envisaged through advanced biosynthetic engineering strategies, moving away from traditional chemical synthesis routes that are often energy-intensive and utilize harsh chemicals. researchgate.net A promising approach involves the use of microbial cell factories, such as Escherichia coli or the yeast Saccharomyces cerevisiae, engineered with specific enzymatic pathways. mdpi.comnih.govresearchgate.net

A key strategy would be to engineer a microbe to first produce high levels of the precursor, linoleic acid. This can be achieved by upregulating the expression of genes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.gov The introduction and overexpression of desaturase enzymes, specifically Δ12-desaturase, would ensure the production of linoleic acid from oleic acid. gfi.org

The subsequent and crucial step is the amination of the terminal carboxylic acid group. This can be accomplished by introducing a biocatalytic cascade involving a carboxylic acid reductase (CAR) and a transaminase (ω-TA). researchgate.net The CAR would reduce the carboxylic acid of linoleic acid to an aldehyde, which is then converted to the corresponding amine by the ω-TA. This enzymatic amination has been successfully demonstrated for a range of fatty acids, achieving high conversion rates. researchgate.net Further engineering could involve optimizing the expression levels of these enzymes and the supply of necessary cofactors like ATP and NADPH to maximize the yield of this compound. nih.gov

Interactive Table: Key Enzymes in the Biosynthetic Pathway of this compound

| Enzyme | Function | Engineering Strategy |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the first committed step in fatty acid synthesis | Overexpression to increase precursor supply |

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acids | Overexpression to boost fatty acid production |

| Δ12-Desaturase | Introduces a double bond at the 12th position of oleic acid | Heterologous expression and optimization |

| Carboxylic Acid Reductase (CAR) | Reduces the carboxylic acid group to an aldehyde | Introduction of the gene into the host organism |

| ω-Transaminase (ω-TA) | Converts the aldehyde to a primary amine | Co-expression with CAR for a cascade reaction |

Role as a Chemical Probe in Biological Systems

The unique structure of this compound makes it a versatile scaffold for the development of chemical probes to investigate complex biological processes. By chemically modifying the terminal amine or the double bonds, a variety of reporter groups can be introduced, including fluorophores, biotin (B1667282) tags, or photo-crosslinkers. nih.govnih.gov

For instance, attaching a fluorescent dye, such as a BODIPY or NBD group, to the amine terminus would create a fluorescent analog of linoleic acid. thermofisher.comgoogle.com Such probes could be used to visualize the uptake, trafficking, and localization of fatty acids within living cells in real-time. nih.govnih.gov These fluorescently labeled molecules are instrumental in studying lipid metabolism and the dynamics of lipid droplets.

Furthermore, the introduction of a bioorthogonal handle, such as an azide (B81097) or an alkyne group, would allow for the use of click chemistry to tag and identify proteins that interact with or are modified by this fatty acid. This approach has been successfully used to study protein lipidation, a crucial post-translational modification. nih.gov A photoactivatable version of this compound, containing a diazirine group, for example, could be used to covalently trap and identify binding partners within the cellular environment upon photo-irradiation. rsc.org

Development of Novel Analytical Standards

Accurate quantification and identification of this compound in complex biological or environmental samples necessitate the availability of high-purity analytical standards. The development of isotopically labeled versions of this compound is crucial for its use as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.netmedchemexpress.com

The synthesis of a stable isotope-labeled standard, for example with ¹³C or ²H, would involve a multi-step chemical synthesis process. For instance, a synthetic route could be designed to incorporate ¹³C atoms at specific positions in the fatty acid backbone, similar to what has been achieved for linoleic acid. nih.govexlibrisgroup.com This would allow for precise quantification through isotope dilution mass spectrometry, a gold-standard analytical technique.

The development of certified reference materials for this compound would also be essential for ensuring the accuracy and comparability of analytical results across different laboratories. The analytical methods for its detection and quantification would likely involve a derivatization step, for example, of the amine group, to enhance its chromatographic properties and detection sensitivity, a common practice in amino acid analysis. nih.govnih.govshimadzu.com

Contributions to Fundamental Biochemical Understanding

The study of this compound has the potential to contribute significantly to our fundamental understanding of lipid biochemistry and cell biology. As an analog of linoleic acid, an essential omega-6 fatty acid, it could be used to probe the mechanisms of fatty acid uptake, transport, and metabolism. nih.govnih.govimrpress.comnih.govnih.gov The terminal amine group provides a handle for modifications that would not be possible with the natural fatty acid, allowing for the design of experiments to dissect these complex pathways.

This amino fatty acid could also play a role in understanding cellular signaling. Omega-3 and omega-6 fatty acids are precursors to a host of signaling molecules, and they can modulate the activity of various proteins and signaling pathways. nih.govyoutube.comnih.govfrontiersin.orgmdpi.com Investigating how this compound interacts with and influences these pathways could reveal novel regulatory mechanisms. For example, its incorporation into cell membranes could alter membrane fluidity and the function of membrane-bound proteins. nih.gov

Furthermore, the metabolism of this compound within the cell could lead to the formation of novel bioactive metabolites with unique biological activities. The interplay between the fatty acid and amino acid metabolic pathways is a complex area of research, and this compound could serve as a valuable tool to explore these connections. biorxiv.orgkhanacademy.org

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

Following an extensive search of chemical and biological research databases, it can be concluded that there are no significant, publicly accessible academic contributions detailing the synthesis, characterization, or biological activity of 18-Aminooctadeca-9,12-dienoic acid. The scientific literature is rich with information on its parent molecule, linoleic acid (octadeca-9,12-dienoic acid), and various other derivatives. nih.govresearchgate.netnih.govnih.gov However, the specific introduction of an amino group at the 18th carbon position appears to be a novel concept that has not been a subject of published research.

Identification of Knowledge Gaps in Research

The absence of literature on this compound represents a complete knowledge gap. The following fundamental aspects of the compound are currently unknown:

Synthesis and Characterization: There are no established or reported methods for the chemical synthesis of this compound. Consequently, its physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), remain uncharacterized.

Natural Occurrence: It is not known whether this compound occurs naturally in any biological system.

Biological Activity: The biological functions, including any potential therapeutic or toxicological effects, of this compound are entirely unexplored.

Metabolism: The metabolic pathways, including its biosynthesis and degradation, are not documented.

Directions for Future Academic and Mechanistic Investigations

Given the complete lack of information, future research on this compound should begin with foundational studies. A clear roadmap for investigation would include:

Development of a Synthetic Pathway: The primary step would be to devise and optimize a reliable method for its synthesis, likely starting from linoleic acid or a related C18 fatty acid.

Full Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized to establish its identity and purity. This would involve a complete spectroscopic analysis.

Screening for Biological Activity: A broad-based screening for various biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects, would be a crucial next step. researchgate.netmdpi.com

Investigation of Natural Occurrence: Targeted analytical studies could be performed on various biological samples to determine if the compound is produced endogenously in any organisms.

Mechanistic Studies: Should any significant biological activity be identified, further mechanistic investigations would be warranted to understand its mode of action at the molecular level.

Potential for Broader Scientific Impact

While currently speculative, the study of this compound holds potential for broader scientific impact. The introduction of a terminal amino group to a long-chain fatty acid could give rise to unique properties, such as altered membrane interactions or novel receptor binding affinities. This could lead to the discovery of new classes of bioactive lipids with applications in medicine or biotechnology. Furthermore, understanding the structure-activity relationship of such amino fatty acids could provide valuable insights into the design of new synthetic molecules with tailored biological functions. The exploration of this currently uncharacterized compound represents a greenfield opportunity for chemical and biological research.

Q & A

Q. How can 18-aminooctadeca-9,12-dienoic acid be synthesized and purified for laboratory use?

Methodological Answer:

- Synthesis Strategy : The compound can be synthesized via reductive amination of 9,12-octadecadienoic acid (linoleic acid derivative) using sodium cyanoborohydride (NaBH3CN) or ammonia-borane complexes in a solvent system (e.g., methanol/water). This approach introduces the amino group at the C18 position .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) ensures high purity (>95%). Confirm purity via thin-layer chromatography (TLC) or LC-MS .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm double bond positions (δ 5.3–5.4 ppm for Z-configured 9,12-dienes) and the amino group (δ 1.5–2.0 ppm for NH2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI+) identifies the molecular ion peak ([M+H]+) and fragmentation patterns. Expected m/z: ~298.3 (C18H32O2N) .

- Infrared Spectroscopy (IR) : Detect NH2 stretching (3350–3300 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) .

Q. How does the amino group influence the compound’s solubility and stability?

Methodological Answer:

- Solubility : The amino group enhances hydrophilicity, making it soluble in polar solvents (e.g., methanol, DMSO). Adjust pH to <5 (using HCl) for aqueous solubility due to protonation of the amino group .

- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of double bonds and amine degradation. Use antioxidants (e.g., BHT) in lipid-based matrices .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s role in lipid-mediated signaling pathways?

Methodological Answer:

- Cell-Based Assays : Treat macrophage/monocyte cell lines (e.g., RAW 264.7) with this compound (1–50 µM) and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare with linoleic acid derivatives (e.g., 9-oxoODE) to assess functional divergence .

- Lipidomics : Use LC-MS/MS to track incorporation into phospholipid membranes. Monitor downstream metabolites (e.g., prostaglandins, leukotrienes) via targeted metabolomics .

Q. How can researchers resolve contradictions in reported bioactivity data for amino-functionalized fatty acids?

Methodological Answer:

- Data Validation : Replicate studies under standardized conditions (e.g., oxygen-free environments to prevent autoxidation). Cross-validate using orthogonal assays (e.g., SPR for receptor binding vs. cellular activity assays) .

- Structural Confounds : Synthesize and test stereoisomers (e.g., E/Z configurations at 9,12 positions) to isolate bioactive conformers. Use chiral chromatography for separation .

Q. What mechanistic studies elucidate the compound’s interaction with lipid-oxidizing enzymes?

Methodological Answer:

- Enzyme Kinetics : Perform in vitro assays with recombinant lipoxygenases (LOX) or cytochrome P450s. Monitor product formation (e.g., hydroperoxides) via UV-Vis (234 nm for conjugated dienes) .

- Molecular Docking : Model the compound’s 3D structure (using software like AutoDock Vina) against LOX active sites. Validate predictions with site-directed mutagenesis .

Q. How can researchers address challenges in quantifying trace amounts of the compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Derivatize the amino group with dansyl chloride or FITC for enhanced detection sensitivity .

- Quantitative MS : Employ isotope-labeled internal standards (e.g., -18-aminooctadeca-9,12-dienoic acid) to correct for matrix effects in plasma/tissue homogenates .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.